2-(m-tolyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Overview
Description
2-(m-tolyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a complex heterocyclic compound that features a thiazolo[3,2-b][1,2,4]triazole core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-tolyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide typically involves a multi-step process. One common method includes the reaction of α-bromo diketones with 1,2,4-triazoles under solvent-free conditions . This regioselective one-pot synthesis is advantageous due to its eco-friendly nature and high yield of the desired product .
Another method involves the visible-light-mediated catalyst-free reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions . This approach is notable for its use of sustainable irradiation and water as a solvent, reducing the ecological footprint of the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely scale up the aforementioned laboratory techniques, focusing on optimizing reaction conditions to maximize yield and minimize costs. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(m-tolyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-(m-tolyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It could be explored for therapeutic applications, particularly in targeting specific diseases or conditions.
Industry: Its unique chemical structure may find applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(m-tolyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-b][1,2,4]triazole core is known to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds share the same core structure and exhibit similar biological activities.
Tolyl-substituted compounds: These compounds have similar hydrophobic and nonpolar characteristics due to the tolyl groups.
Uniqueness
2-(m-tolyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness can result in distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Biological Activity
2-(m-tolyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a complex heterocyclic compound belonging to the thiazolo[3,2-b][1,2,4]triazole family. This compound is notable for its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure
The molecular structure of this compound includes:
- Thiazolo[3,2-b][1,2,4]triazole core
- Substituents : m-tolyl and p-tolyl groups enhance its biological interactions.
Anticancer Activity
Recent studies have demonstrated that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer properties. For instance:
- Cell Line Studies : A series of derivatives were tested against multiple human cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The results indicated that many thiazolo derivatives had potent anticancer effects with IC50 values indicating effective inhibition of cell proliferation .
Compound | Cell Line | IC50 (µM) |
---|---|---|
5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | Renal Cancer | 5.6 |
5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | Breast Cancer | 7.8 |
5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | Melanoma | 6.9 |
These findings suggest that the thiazolo core is critical for the observed anticancer activity.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro evaluations against various bacterial and fungal strains revealed:
- Effective Against : Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results indicate that the compound possesses a broad spectrum of antimicrobial activity .
Anti-inflammatory and Antioxidant Properties
Research indicates that thiazolo derivatives can modulate inflammatory pathways and exhibit antioxidant effects:
- Mechanism : Compounds inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
A significant case study involved the synthesis and evaluation of various thiazolo derivatives for their biological activity:
- Synthesis Method : The compounds were synthesized through a regioselective one-pot reaction involving α-bromo diketones and triazoles under solvent-free conditions.
- Evaluation : The synthesized compounds were assessed for their cytotoxicity against normal cells (HEK293), showing selective toxicity towards cancer cells while sparing normal cells .
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-15-6-8-18(9-7-15)21-24-22-26(25-21)19(14-28-22)10-11-23-20(27)13-17-5-3-4-16(2)12-17/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQFJYLCXUWLFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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